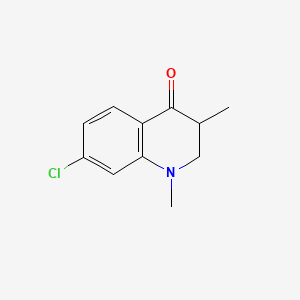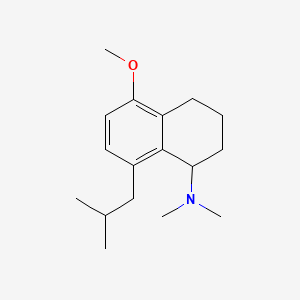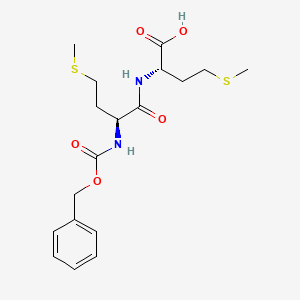
Z-Met-met-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Met-met-OH, also known as N-Carbobenzyloxy-L-methionine, is a derivative of the amino acid methionine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of methionine. This compound is commonly used in peptide synthesis and serves as a building block in the production of various peptides and proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Met-met-OH typically involves the protection of the amino group of methionine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of methionine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is typically produced in high purity (≥99%) and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Z-Met-met-OH undergoes various chemical reactions, including:
Oxidation: Methionine residues in this compound can be oxidized to methionine sulfoxide by reactive oxygen species.
Reduction: Methionine sulfoxide can be reduced back to methionine using methionine sulfoxide reductases.
Substitution: The benzyloxycarbonyl group can be removed under acidic conditions to yield free methionine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or hypochlorite can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or thioredoxin systems are commonly used for reduction.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the benzyloxycarbonyl group
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Methionine
Substitution: Free methionine
Aplicaciones Científicas De Investigación
Z-Met-met-OH has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Z-Met-met-OH primarily involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of methionine from unwanted reactions during peptide chain elongation. This allows for the selective formation of peptide bonds and the synthesis of complex peptides and proteins. The protecting group can be removed under acidic conditions to yield the desired peptide or protein .
Comparación Con Compuestos Similares
Similar Compounds
Z-Met-OH: Similar to Z-Met-met-OH but lacks the additional methionine residue.
Z-Met-Gly-OH: Contains a glycine residue instead of an additional methionine.
Metronidazole-derived Compounds: Includes derivatives like MET-OTs, MET-Br, MET-Cl, and MET-I.
Uniqueness
This compound is unique due to the presence of an additional methionine residue, which can influence its reactivity and applications in peptide synthesis. This additional residue allows for the synthesis of longer peptide chains and more complex protein structures compared to similar compounds .
Propiedades
Fórmula molecular |
C18H26N2O5S2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(2S)-4-methylsulfanyl-2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5S2/c1-26-10-8-14(16(21)19-15(17(22)23)9-11-27-2)20-18(24)25-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,19,21)(H,20,24)(H,22,23)/t14-,15-/m0/s1 |
Clave InChI |
HKYAAYRIWCNNMU-GJZGRUSLSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CSCCC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



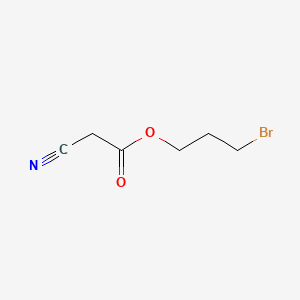
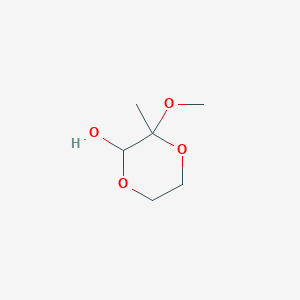

![(NZ)-N-[(5R)-5-methyl-2-propan-2-ylidenecyclohexylidene]hydroxylamine](/img/structure/B13808865.png)
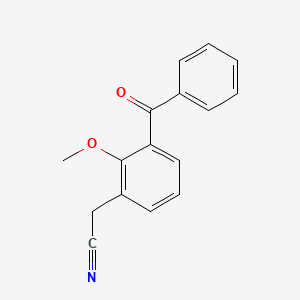
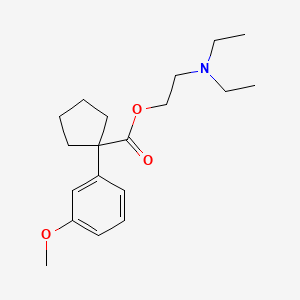

![Acetamide,N-(3-nitrophenyl)-2-[(2,5,6-trimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13808892.png)
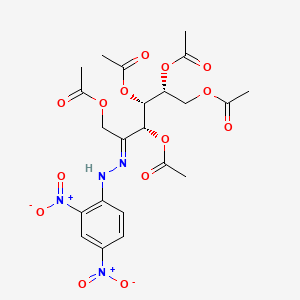

![(5R)-5-[(1R)-2-chloro-1-hydroxyethyl]oxolane-2,3,4-trione](/img/structure/B13808909.png)
